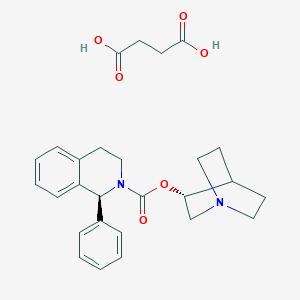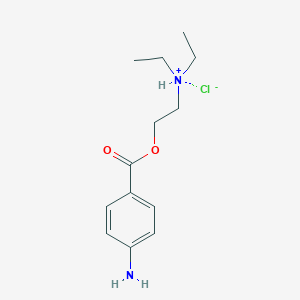
Cloruro de succinilcolina dihidratado
Descripción general
Descripción
Synthesis Analysis
The synthesis of succinylcholine (SUX) and its derivatives involves multi-step chemical processes. For instance, SUX-d18, a deuterated analog of SUX, is synthesized from ethanolamine and iodomethane-d3 through a quaternization step to form choline-d9, which is then esterified with succinyldichloride to yield SUX-d18. This process highlights the complexity and specificity required in synthesizing such compounds for analytical purposes, especially in mass spectrometric analyses (Kuepper, Musshoff, & Madea, 2007).
Molecular Structure Analysis
The molecular structure of succinylcholine chloride dihydrate is characterized by its quaternary ammonium groups. This structure is responsible for its mechanism of action as a muscle relaxant, binding to nicotinic receptors at the neuromuscular junction similarly to acetylcholine but with a prolonged effect due to its resistance to acetylcholinesterases, leading to sustained depolarization and subsequent muscle relaxation (Omrany, 2020).
Chemical Reactions and Properties
Succinylcholine chloride dihydrate's reactivity and stability are influenced by its storage conditions. Studies have shown that its degradation rate varies significantly with temperature, highlighting the importance of proper storage to maintain its efficacy (Adnet et al., 2007).
Physical Properties Analysis
The physical properties of succinylcholine chloride dihydrate, such as solubility and melting point, are pivotal in its application and effectiveness in medical settings. These properties are determined by its molecular structure and influence how it is handled, administered, and stored in clinical environments.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity with other substances, its stability under various conditions, and its degradation pathways, are essential for understanding its behavior in biological systems and analytical settings. For instance, the development of a potentiometric thread-based method for the in-field detection of succinylcholine showcases innovative approaches to forensic analysis, highlighting the compound's chemical properties and potential for rapid diagnostic applications (Ong et al., 2023).
Aplicaciones Científicas De Investigación
Anestésico en procedimientos médicos
El cloruro de succinilcolina dihidratado se usa ampliamente como un relajante muscular esquelético despolarizante . Consiste en dos moléculas del neurotransmisor endógeno acetilcolina unidas por sus grupos acetilo . Se usa con mayor frecuencia en su forma de sal de cloruro como un medio de bloqueo neuromuscular durante la intubación y los procedimientos quirúrgicos .
Uso forense para la detección de veneno
La succinilcolina (SUX) es un anestésico clínico que induce parálisis temporal y se degrada por enzimas endógenas dentro del cuerpo . En dosis altas y sin apoyo respiratorio, provoca la muerte rápida e indetectable por asfixia . Se desarrolló un método potenciométrico basado en hilos para la detección rápida de SUX en el campo para uso forense . Los electrodos podrían medir selectivamente SUX en un rango lineal de 1 mM a 4.3 μM en orina, con una pendiente de Nernstian de 27.6 mV/década .
Pruebas de control de calidad
El this compound se usa en varias aplicaciones analíticas que incluyen, entre otras, pruebas de liberación farmacéutica, desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, pruebas de control de calidad de alimentos y bebidas y otros requisitos de calibración .
Patrón secundario farmacéutico
El this compound se utiliza como un Patrón secundario farmacéutico . Está destinado a su uso en pruebas de calidad y ensayos específicos según lo especificado en la compendio USP
Mecanismo De Acción
Target of Action
Succinylcholine chloride dihydrate, also known as suxamethonium chloride, is a depolarizing skeletal muscle relaxant . Its primary targets are the cholinergic receptors of the motor endplate . These receptors play a crucial role in muscle contraction and relaxation by mediating the action of the neurotransmitter acetylcholine .
Mode of Action
Succinylcholine functions by binding to the motor nicotinic acetylcholine receptors, similar to acetylcholine . This binding induces membrane depolarization, which initially causes brief fasciculations or involuntary muscle spasms, followed by skeletal muscle paralysis . The paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .
Biochemical Pathways
The action of succinylcholine leads to the efflux of potassium from the muscle, which can result in hypokalemia in individuals with upregulated expression of acetylcholine receptors . This depolarization stimulates muscle contraction, but the sustained disruption caused by succinylcholine prevents further muscle contractions .
Pharmacokinetics
The onset of succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Result of Action
The molecular and cellular effects of succinylcholine’s action result in muscle paralysis . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, and finally other skeletal muscles .
Action Environment
The action, efficacy, and stability of succinylcholine can be influenced by various environmental factors. For instance, genetic variations in the pseudocholinesterase enzyme, which metabolizes succinylcholine, can affect the duration of its action . Additionally, conditions that upregulate acetylcholine receptors, such as burns, disuse atrophy, and denervation, can increase the sensitivity to succinylcholine .
Safety and Hazards
Succinylcholine chloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . Personal protective equipment/face protection should be worn when handling this substance . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should only be used under a chemical fume hood . It should not be breathed in (dust, vapor, mist, gas) and should not be ingested . If swallowed, immediate medical assistance should be sought .
Propiedades
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBEIRFVXGRPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976488 | |
| Record name | Succinylcholine chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6101-15-1 | |
| Record name | Succinylcholine chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylcholine chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINYLCHOLINE CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0S1G435E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















